Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one
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Overview
Description
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one: is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway .
Comparison with Similar Compounds
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Biological Activity
Octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one is a bicyclic compound characterized by a fused oxazine and pyridine structure. Its molecular formula is C8H10N2O with a molecular weight of approximately 156.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The unique structure of this compound includes:
- A saturated octahydro framework.
- Nitrogen and oxygen heteroatoms that enhance its reactivity and biological potential.
These features allow the compound to mimic natural substrates or inhibitors, making it a candidate for further pharmacological exploration.
Anti-inflammatory Properties
Preliminary studies indicate that this compound may possess anti-inflammatory properties. It is believed to interact with various biological targets involved in pain and inflammation pathways. The compound's structural characteristics suggest it could inhibit specific receptors linked to inflammatory responses .
Interaction Studies
Research has focused on the binding affinity of this compound to biological targets. Techniques such as molecular docking simulations and binding assays have been employed to elucidate these interactions. Preliminary data suggest that the compound may bind to receptors involved in neurotransmission and inflammation .
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. By binding to these targets, this compound can alter their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Research Applications
This compound has several applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules.
- Biology : The compound is used in studies of enzyme interactions and as a potential inhibitor in biochemical assays.
- Medicine : Ongoing research investigates its potential as a therapeutic agent for neurological disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one | C8H10N2O | Similar bicyclic structure but different ring fusion |
1,3-Oxazine Derivatives | Varies | Contains an oxazine ring; varies in substituents affecting reactivity |
Pyrido[3,4-d]pyrimidines | Varies | More complex systems with additional nitrogen atoms |
These comparisons highlight how this compound stands out due to its specific arrangement of nitrogen and oxygen within its saturated bicyclic framework .
Case Studies
Research studies have demonstrated the efficacy of similar compounds in various biological assays. For instance:
- A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and pharmacologically evaluated against acetylsalicylic acid. One compound demonstrated superior analgesic efficacy compared to aspirin .
These findings suggest that derivatives of oxazine compounds may hold significant promise for therapeutic applications.
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
RPIGKXDVVZPVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1COC(=O)N2 |
Origin of Product |
United States |
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